1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Formation of the imidazole ring: The imidazole ring can be synthesized via a cyclization reaction involving a 1,2-diamine and a carboxylic acid derivative.
Coupling of the pyrimidine and imidazole rings: The pyrimidine and imidazole rings are coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Formation of the piperidine ring: The piperidine ring can be synthesized through a hydrogenation reaction of a pyridine derivative.
Coupling of the piperidine ring with the carboxamide group: The final step involves the coupling of the piperidine ring with the carboxamide group through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide would depend on its specific application. For example, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties. This could make it a valuable compound for various applications, as mentioned above.
Properties
Molecular Formula |
C15H20N6O |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O/c1-10-9-11(2)19-15(18-10)21-7-3-12(4-8-21)13(22)20-14-16-5-6-17-14/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,16,17,20,22) |
InChI Key |
SORQUVGPFUTOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NC=CN3)C |
Origin of Product |
United States |
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